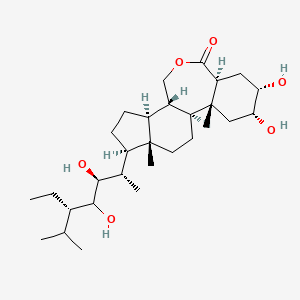

28-Homo-brassinolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brassinolide is a plant hormone belonging to the class of brassinosteroids, which are polyhydroxylated sterol derivatives. It was first isolated from rapeseed (Brassica napus) pollen in 1979. Brassinolide plays a crucial role in promoting cell elongation and division, making it essential for normal plant growth and development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of brassinolide begins with campesterol, a sterol found in the cell membrane. The initial step involves reduction by the enzyme DET2, followed by a series of oxidation reactions facilitated by cytochrome P-450 enzymes. These reactions add hydroxyl groups to the molecule, with the most significant being the C6 oxidation, which forms a ketone at the C6 carbon position . The Baeyer-Villiger lactonization process, facilitated by the enzymes CYP85A1 and CYP85A2, leads to the formation of brassinolide .

Industrial Production Methods: Industrial production of brassinolide involves fermentation, pressure filtration, ultrafiltration, emulsification, enzymolysis, extraction, and crystallization. These steps ensure the production of highly stable emulsifiable concentrate formulations, which are crucial for agricultural applications .

化学反応の分析

Types of Reactions: Brassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions are facilitated by cytochrome P-450 enzymes, which add hydroxyl groups to the molecule . Reduction reactions involve the conversion of double bonds to single bonds, while substitution reactions involve the replacement of functional groups with others.

Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation and reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and the presence of cofactors to facilitate enzyme activity.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of brassinolide, which exhibit different biological activities depending on the position and orientation of the hydroxyl groups .

科学的研究の応用

Brassinolide has a wide range of scientific research applications:

Chemistry: In chemistry, brassinolide is used to study the synthesis and structural analysis of steroidal compounds. Its unique structure provides insights into the synthesis of other complex molecules .

Biology: In biology, brassinolide is essential for understanding plant growth and development. It regulates various physiological processes, including cell division, elongation, and differentiation .

Medicine: Brassinolide has potential medical applications due to its antiproliferative, anticancer, antiangiogenic, antiviral, and antibacterial properties. It has shown promise in inhibiting the replication of viruses and inducing cytotoxic effects in cancer cells .

Industry: In the agricultural industry, brassinolide is used as a biostimulant to enhance crop yields and improve stress tolerance in plants. It is applied to crops to promote growth and protect against environmental stresses .

作用機序

Brassinolide exerts its effects through a complex signal transduction pathway. It is recognized at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins. The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This pathway controls various plant processes, including germination, aging, and stress responses .

類似化合物との比較

- 24-Epibrassinolide

- 28-Homobrassinolide

- Castasterone

- Teasterone

These compounds exhibit similar biological activities but vary in their potency and specific effects on plant growth and development .

特性

分子式 |

C29H50O6 |

|---|---|

分子量 |

494.7 g/mol |

IUPAC名 |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26?,28+,29+/m0/s1 |

InChIキー |

HJIKODJJEORHMZ-FLOLNCPJSA-N |

異性体SMILES |

CC[C@@H](C(C)C)C([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

正規SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)

![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)

![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)